Sodium 9,10-dibromoanthracene-2-sulfonate
Description
Significance of Anthracene (B1667546) Scaffolds in Contemporary Organic and Materials Chemistry
The anthracene scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a fundamental building block in organic and materials chemistry. Its extended π-conjugated system is responsible for its characteristic blue fluorescence, a property that has been extensively exploited in the development of optoelectronic materials. Anthracene derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs), where they can function as emitters or host materials.
Beyond their use in electronics, anthracene-based molecules serve as versatile synthons for the construction of more complex organic structures. The reactivity of the 9 and 10 positions of the anthracene ring allows for a variety of chemical transformations, leading to a diverse range of derivatives with tailored properties. These derivatives have found applications as fluorescent probes for sensing ions and molecules, as building blocks for supramolecular assemblies, and in the synthesis of novel organic semiconductors. The rigid and planar nature of the anthracene core also makes it an attractive component for creating materials with specific structural and electronic characteristics.
Research Rationale for Sodium 9,10-dibromoanthracene-2-sulfonate as a Versatile Chemical Entity
This compound stands out as a particularly valuable derivative of anthracene due to its unique combination of properties. The presence of the sulfonate group renders the molecule water-soluble, overcoming the poor solubility of the parent 9,10-dibromoanthracene (B139309) in aqueous media. This characteristic is paramount for its application in biological and environmental studies.
The bromine atoms at the 9 and 10 positions significantly influence the photophysical properties of the molecule, enhancing intersystem crossing to the triplet state. This makes this compound an excellent fluorescent probe for detecting and quantifying triplet-excited species, particularly triplet carbonyls, which are key intermediates in many photochemical and biological processes. Its utility as a "triplet-state reporter" has been demonstrated in studies of chemiexcitation and chemiluminescence. researchgate.net
The versatility of this compound stems from its ability to participate in energy transfer processes. When a triplet-excited species is generated in its vicinity, it can transfer its energy to the this compound molecule, exciting it to a triplet state. Subsequent intersystem crossing to the first excited singlet state leads to the emission of fluorescence, providing a detectable signal that correlates with the presence and concentration of the initial triplet species. This mechanism has been instrumental in elucidating reaction mechanisms and studying the generation of excited states in various chemical and biological systems.
Detailed Research Findings
A key area of research where this compound has proven invaluable is in the study of reactions that generate triplet carbonyls. For instance, it has been employed to investigate the thermolysis of dioxetanes, which are known to produce excited-state carbonyl compounds. In one study, the lifetime of triplet acetone (B3395972) in water was determined to be 13 ± 2 µs using a method based on the fluorescence decay of this compound excited via energy transfer from the triplet acetone. researchgate.net
Furthermore, this compound has been utilized as a triplet carbonyl detector in studies of lipid peroxidation. nih.gov The chemiluminescence sensitized by this compound in these systems provides evidence for the formation of triplet carbonyls, shedding light on the complex mechanisms of oxidative damage in biological molecules. nih.gov
The synthesis of this compound has been described, and its photophysical properties have been characterized. researchgate.net These data are essential for the quantitative application of this probe in research.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Br₂NaO₃S | nih.gov |
| Molecular Weight | 438.07 g/mol | scbt.com |
| CAS Number | 87796-18-7 | scbt.com |
| Photophysical Property | Value | Conditions | Reference |
| Absorption Maximum (λ_abs) | Not explicitly found in search results | Aqueous solution | |
| Emission Maximum (λ_em) | ~430 nm (sensitized) | In the presence of triplet acetophenone | researchgate.net |
| Fluorescence Quantum Yield (Φ_f) | Not explicitly found in search results | Aqueous solution | |
| Triplet Acetone Lifetime (τ_T) | 13 ± 2 µs | Determined using DBAS in water | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;9,10-dibromoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROERCWCLTJJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87796-18-7 | |
| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for Sodium 9,10 Dibromoanthracene 2 Sulfonate and Its Derivatives
Direct Synthetic Routes to Sodium 9,10-Dibromoanthracene-2-sulfonate
Direct synthesis of this compound typically involves a multi-step process starting from anthracene (B1667546) or its derivatives. The key challenges in these routes are achieving high regioselectivity in both the bromination and sulfonation steps to ensure the desired substitution pattern.
Regioselective Bromination of Anthracene Precursors and Subsequent Sulfonation
The synthesis of 9,10-dibromoanthracene (B139309) is a well-established initial step, first accomplished in 1923. wikipedia.org Modern methods often involve the direct bromination of anthracene using various brominating agents in solvents like carbon tetrachloride or glacial acetic acid. google.com The 9 and 10 positions of the anthracene core are the most electronically rich and sterically accessible, leading to preferential substitution at these sites.
Subsequent functionalization of the 9,10-dibromoanthracene skeleton is necessary to introduce the sulfonate group. The challenge lies in directing the sulfonation to the C-2 position. The presence of the deactivating bromo substituents at the 9 and 10 positions influences the regiochemical outcome of electrophilic aromatic substitution. Selective bromination of 9,10-dibromoanthracene can lead to hexabromide precursors, which can then be used to create functionalized anthracene derivatives that are otherwise difficult to prepare. beilstein-journals.org The final step involves converting the sulfonic acid to its sodium salt, a straightforward acid-base reaction.
Development of Expedient Synthetic Pathways for Sulfonated Dibromoanthracenes
Research into more efficient synthetic pathways aims to improve yields, reduce reaction times, and employ more environmentally benign reagents. One approach involves the use of bromodimethylsulfonium bromide (BDMS) as a brominating agent, which is considered a more eco-friendly option. google.com This method can produce high-purity 9,10-dibromoanthracene in short reaction times. google.com The optimization of reaction conditions, such as the molar ratio of reactants and the choice of solvent, is critical for maximizing yield and purity. google.com While these methods streamline the synthesis of the dibromoanthracene precursor, the subsequent regioselective sulfonation remains a key synthetic hurdle that requires careful control of reaction conditions.
Transition Metal-Catalyzed Approaches to Functionalized Anthracene Derivatives
Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. frontiersin.orgnih.gov Catalysts based on palladium, nickel, and rhodium are particularly prominent in the construction and functionalization of the anthracene core. frontiersin.org
Palladium-Catalyzed Cross-Coupling and C-H Activation Strategies in Anthracene Scaffold Construction
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular structures. nih.gov For anthracene synthesis, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are exceptionally versatile for forming the key biaryl bonds that constitute the anthracene framework. nih.govnih.gov These reactions typically use a bromoanthracene, such as 9,10-dibromoanthracene, as a substrate to couple with various organometallic reagents. nih.govacs.org
More recently, palladium-catalyzed C-H activation has emerged as a powerful strategy. rsc.orgnih.gov This approach allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like organohalides. beilstein-journals.orgnih.gov This methodology increases atom economy and simplifies synthetic sequences. nih.gov The use of directing groups can guide the catalyst to a specific C-H bond, ensuring high regioselectivity in the functionalization of the anthracene core. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Transformation | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | (dppf)PdCl₂ | 9,10-dibromoanthracene and 2-indenylboronic acid | Formation of 9,10-di(2-indenyl)anthracene | nih.gov |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | 9,10-dichlorooctafluoroanthracene and aryl boronic acids | Synthesis of 9,10-diaryloctafluoroanthracenes | acs.org |
| C-H Activation/Biscyclization | Pd(OAc)₂ / PPh₃ | Propargylic carbonates and terminal alkynes | Construction of tetracyclic benz[a]anthracene framework | acs.org |
| C-H Activation/Cross-Coupling | Pd(MeCN)₄₂ | Arylureas and aryl iodides/boronic acids | Direct arylation of C-H bonds at room temperature | beilstein-journals.org |
Nickel-Catalyzed Alkene Dicarbofunctionalization for Anthracene Core Formation
Nickel catalysis has gained prominence for its ability to facilitate challenging transformations, including the dicarbofunctionalization of alkenes. nih.govnih.gov This strategy involves the addition of two new carbon-based groups across a carbon-carbon double bond in a single step, rapidly increasing molecular complexity. rsc.orgresearchgate.net Nickel catalysts are effective due to their facile oxidative addition and ability to operate through both two-electron and radical pathways. nih.gov
In the context of anthracene synthesis, this methodology can be envisioned for the construction of the central ring by reacting a suitably substituted styrene (B11656) or related alkene with both an electrophile and a nucleophile. researchgate.net While specific examples for the direct synthesis of the anthracene core using this method are still emerging, the principles of nickel-catalyzed dicarbofunctionalization offer a powerful and convergent approach to building substituted carbocyclic frameworks. nih.govchemrxiv.org The development of three-component reactions without the need for directing groups remains a significant area of research. nih.gov
Rhodium-Catalyzed Oxidative Benzannulation Reactions
Rhodium-catalyzed reactions have provided novel and efficient pathways to highly substituted anthracene derivatives. beilstein-journals.org One notable method is the oxidative coupling of arylboronic acids with alkynes. nih.govacs.org In this process, a rhodium catalyst, often in the presence of a copper co-oxidant, facilitates the [2+2+2] cycloaddition or a related annulation cascade to build the anthracene ring system. beilstein-journals.orgnih.gov For instance, 2-naphthylboronic acids can be selectively coupled with two molecules of an alkyne to afford 1,2,3,4-tetrasubstituted anthracene derivatives. nih.govacs.org
Another powerful rhodium-catalyzed approach is the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. beilstein-journals.org This reaction proceeds via C-H activation and annulation to regioselectively form the third aromatic ring, yielding substituted anthracenes. beilstein-journals.orgresearchgate.net These methods demonstrate the utility of rhodium catalysis in constructing the core anthracene structure from readily available precursors.
| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Coupling | [Rh(OH)(cod)]₂ / Cu(OAc)₂·H₂O | 2-Naphthylboronic acids and internal alkynes | 1,2,3,4-Tetrasubstituted anthracenes | beilstein-journals.orgnih.govacs.org |
| Oxidative Benzannulation | [RhCpCl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O | N-Adamantyl-1-naphthylamines and internal alkynes | Substituted anthracenes | beilstein-journals.orgresearchgate.net |
| C-H Activation / Spiroannulation | [RhCpCl₂]₂ / AgSbF₆ | Benzoic acids and 1-diazonaphthelen-2(1H)-ones | Spirocyclic isobenzofuranones | rsc.org |
Post-Synthetic Modification and Derivatization Strategies
Post-synthetic modification is a critical approach for fine-tuning the properties of complex molecules like this compound. By altering the molecular framework after its initial synthesis, researchers can introduce new functionalities, modulate physical characteristics, and enhance performance for specific applications. This section explores key derivatization strategies relevant to sulfonated polycyclic aromatic hydrocarbons (PAHs).
Sulfonation of Polycyclic Aromatic Hydrocarbon Frameworks
The introduction of sulfonic acid (-SO₃H) groups onto the backbone of aromatic polymers is a significant post-synthetic modification. bohrium.com This process, known as sulfonation, is a versatile and powerful method for accessing high-value materials. acs.org For polycyclic aromatic hydrocarbons (PAHs) like anthracene, sulfonation is an electrophilic aromatic substitution reaction. researchgate.net The reaction typically involves treating the aromatic compound with a sulfonating agent, such as concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), or sulfur trioxide (SO₃). youtube.comnumberanalytics.com
The mechanism involves the generation of a potent electrophile, protonated sulfur trioxide (⁺SO₃H), from the reaction between SO₃ and H₂SO₄. youtube.com This electrophile then attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized intermediate known as an arenium ion. youtube.com A subsequent deprotonation step, often involving water present in the aqueous acid solution, restores aromaticity and yields the sulfonated product. youtube.com The position of sulfonation on the PAH framework is influenced by both steric and electronic factors, with the reaction favoring positions that are most activated towards electrophilic attack.
One of the key advantages of sulfonation is its ability to dramatically alter the solubility of hydrophobic PAHs. nih.gov The introduction of the highly polar sulfonic acid group imparts significant water-solubility, making these compounds more processable in aqueous media. researchgate.netchalmers.se This strategy has been successfully applied to various porous aromatic frameworks (PAFs), transforming hydrophobic materials into hydrophilic ones that are more suitable for applications such as ion removal or proton conduction. researchgate.net For example, a diphenylanthracene-based PAF was successfully sulfonated using oleum (B3057394) in an acetic acid/water mixture, providing a more environmentally friendly alternative to traditional methods using chlorosulfonic acid in chlorinated solvents. chalmers.se
The degree of sulfonation can be controlled by adjusting reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent. acs.org However, achieving precise control while minimizing side reactions like sulfone cross-linking can be challenging, often requiring a large excess of the sulfonating agent. acs.org Recent advancements include the use of novel sulfonating agents, such as imidazolium-based reagents, which allow for a high degree of sulfonation with excellent regioselectivity and minimal side reactions. acs.org
Strategic Introduction of Sulfonate Groups for Modulated Hydrophilicity and Self-Association Control
The introduction of sulfonate groups is a primary strategy for modifying the hydrophilicity of PAHs. The inherent insolubility of many PAHs in aqueous solutions limits their application in biological and environmental contexts. nih.gov Sulfonation provides a direct route to overcome this limitation by introducing ionic, highly polar functional groups that can engage in strong interactions with water molecules. nih.govresearchgate.net This enhanced water solubility is critical for applications such as fluorescent probes in aqueous systems, as demonstrated by the use of this compound itself as a water-soluble probe for chemiexcitation studies. researchgate.net
Beyond simply increasing water solubility, the strategic placement and number of sulfonate groups can be used to precisely control the balance between hydrophobic and hydrophilic character. This modulation is crucial for controlling the self-association and supramolecular assembly of PAH derivatives. rsc.org The π-systems of PAHs promote aggregation through π-π stacking interactions, while the charged sulfonate groups introduce electrostatic repulsion and hydration shells that counteract this tendency.
Research on 8-hydroxyquinoline-PAH conjugates has shown that sulfonation significantly alters crystal packing and intermolecular interactions. rsc.org While non-sulfonated derivatives are dominated by C-H···O and C-H···π interactions, the supramolecular structures of their sulfonated counterparts are primarily governed by π–π and C–H⋯π interactions, leading to different packing motifs. rsc.org This demonstrates that sulfonation can be a powerful tool to direct the self-assembly of aromatic systems into desired nano- and microstructures. The interplay between the hydrophobic aromatic core and the hydrophilic sulfonate substituents can lead to the formation of micelles, vesicles, or other ordered aggregates in solution, depending on the molecular architecture and the surrounding medium. This controlled self-assembly is of fundamental interest for developing functional nanomaterials. nih.govcolumbia.eduresearchgate.net Furthermore, enhancing the hydrophilicity of polymer precursors through methods like grafting hydroxyl groups has been shown to facilitate more efficient and uniform sulfonation, improving the structural integrity of the final carbonized materials. nih.gov
Derivatization Techniques for Enhancing Stability and Analytical Sensitivity of Sulfonate Esters
While sulfonic acids are stable, their ester derivatives are often highly reactive electrophiles, which can present challenges for synthesis and purification. nih.gov Sulfonate esters are prone to nucleophilic attack, which can lead to unwanted alkylation of other molecules. researchgate.net To manage this reactivity, various derivatization techniques, particularly the use of protecting groups, have been developed to enhance the stability of the sulfonate moiety during multi-step syntheses. nih.govnih.gov
The choice of protecting group is critical and depends on the specific reaction conditions that need to be tolerated. Sterically hindered esters, such as isobutyl or neopentyl sulfonates, offer increased stability towards nucleophiles. nih.gov Trichloroethyl (TCE) sulfonates are stable under acidic and non-basic nucleophilic conditions but can be cleaved with basic nucleophiles. nih.gov The stability of various sulfonate esters to different cleavage conditions has been systematically profiled, providing a guide for selecting the appropriate protecting group for a given synthetic route. nih.gov
| Sulfonate Ester Protecting Group | Stability Towards Acid (TFA) | Stability Towards Base (NaOH) | Stability Towards Nucleophile (NaI) |
| Isobutyl (iBu) | Poor | Good | Good |
| Neopentyl (Neo) | Good | Good | Good |
| Trichloroethyl (TCE) | Good | Poor | Good |
| Phenyl (Ph) | Good | Poor | Excellent |
| 2,2,2-Trifluoroethyl (TFE) | Good | Poor | Poor |
This table is based on data regarding the intrinsic lability of different sulfonate esters, highlighting their varied stability under acidic, basic, and nucleophilic conditions. nih.gov
For analytical purposes, derivatization is often employed to enhance detection sensitivity and improve separation in techniques like chromatography. The analysis of sulfonated compounds can be achieved using methods such as ion-exchange high-performance liquid chromatography (HPIEC) coupled with mass spectrometry (MS). nih.gov This method is well-suited for the efficient separation of highly polar sulfonated aromatics. nih.gov Another approach involves capillary electrophoresis (CE), which can be combined with solid-phase extraction (SPE) to enrich samples and achieve detection limits in the low microgram-per-liter range for aromatic sulfonates in water. nih.gov Derivatization into sulfonate esters can also facilitate analysis by gas chromatography (GC), a technique not typically suitable for non-volatile sulfonic acid salts. researchgate.net These analytical derivatization strategies are crucial for quantifying and characterizing sulfonated PAHs in complex mixtures.
Photochemical and Photophysical Investigations of Sodium 9,10 Dibromoanthracene 2 Sulfonate
Fluorescence and Luminescence Behavior
The fluorescence and luminescence characteristics of a molecule are dictated by the behavior of its electronically excited states. DBAS, like other polycyclic aromatic hydrocarbons, exhibits strong fluorescence, which can be modulated by its surrounding environment and interactions with other molecules.
Sodium 9,10-dibromoanthracene-2-sulfonate is utilized as a triplet-state reporter. researchgate.net Its function relies on the ability of an excited triplet state species, such as triplet acetone (B3395972), to excite DBAS to a high-level triplet state. This higher triplet state then undergoes intersystem crossing to the first excited singlet state (S₁). The S₁ state of DBAS is an efficient generator of fluorescence, making it a valuable tool for detecting non-luminescent or weakly luminescent triplet species. researchgate.net
The process confirms the triplet nature of the energy donor when energy transfer occurs to the 9,10-dibromoanthracene-2-sulfonate ion, which acts as a triplet carbonyl counter, but not to a singlet acceptor like anthracene-2-sulfonate ion. researchgate.net The resulting chemiluminescence spectrum, with a maximum at approximately 430 nm, is consistent with the emission from the excited DBAS molecule following energy transfer. researchgate.net
Table 1: Photophysical Properties of this compound (DBAS)
| Property | Value/Description | Source |
|---|---|---|
| Function | Triplet-state reporter, Triplet carbonyl counter | researchgate.net |
| Excitation Mechanism | Energy transfer from an excited triplet state donor (e.g., triplet acetone) to form a high-level DBAS triplet state. | researchgate.net |
| Emission Mechanism | Intersystem crossing from the triplet state to the excited singlet state (S₁), followed by efficient fluorescence. | researchgate.net |
| Chemiluminescence Max | ~430 nm (following energy transfer) | researchgate.net |
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro This phenomenon can occur through various molecular interactions, including excited-state reactions, energy transfer, ground-state complex formation, and collisional (dynamic) quenching. chalcogen.ronih.gov The primary mechanisms are typically categorized as either dynamic or static, and they can be distinguished by their different dependencies on temperature and viscosity. chalcogen.ro
Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule in solution. chalcogen.roresearchgate.net This contact results in the non-radiative de-excitation of the fluorophore back to its ground state. The process is diffusion-controlled, and its efficiency depends on the concentration of the quencher. The relationship is described by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, Kₛᵥ is the Stern-Volmer quenching constant, kₑ is the bimolecular quenching rate constant, and τ₀ is the lifetime of the fluorophore in the absence of the quencher. nih.gov
In studies involving DBAS, sorbate (B1223678) ions have been shown to quench triplet acetone, which would otherwise transfer its energy to DBAS. This quenching by sorbate occurs with a rate constant that is close to the diffusion-controlled limit, demonstrating an efficient dynamic quenching process that prevents the excitation of DBAS. researchgate.net
The surrounding environment, including the solvent and the presence of organized assemblies like micelles, can significantly influence fluorescence quenching dynamics. Solvent polarity can affect the stability of ground-state complexes and the rates of collisional quenching. chalcogen.roacs.org
Micellar systems, such as those formed by sodium lauryl ether sulfate, create microenvironments that can concentrate both fluorophores and quenchers, leading to altered quenching kinetics compared to bulk solution. researchgate.net The partitioning of molecules between the micellar and aqueous phases, as well as the microviscosity within the micelle, can impact the efficiency of both dynamic and static quenching processes. researchgate.net For water-soluble probes like DBAS, the presence of micelles can either enhance or inhibit quenching depending on the nature of the quencher and its interaction with the micellar assembly. researchgate.net
Fluorescence Quenching Mechanisms
Electronic Energy Transfer Processes
Electronic energy transfer is a non-radiative process where an excited donor molecule transfers its excitation energy to an acceptor molecule. mdpi.com DBAS is frequently used as an acceptor in such processes, particularly for detecting triplet state donors. researchgate.net
A key example is the energy transfer from triplet acetone, generated from the thermolysis of tetramethyldioxetane, to DBAS. researchgate.net This is a spin-allowed triplet-triplet energy transfer process. researchgate.net The triplet acetone, upon transferring its energy, excites DBAS to a triplet state. As previously described, the DBAS molecule then undergoes intersystem crossing to its fluorescent singlet state, allowing for the sensitive detection of the initial triplet acetone. researchgate.net The lifetime of triplet acetone in water has been determined to be 13 ± 2 µs using this method, which involves measuring the fluorescence decay of DBAS excited via this energy transfer pathway. researchgate.net This demonstrates the utility of DBAS in quantifying the kinetics of triplet state species in aqueous solutions. researchgate.netacs.org
Triplet-Singlet Energy Transfer in Chemiexcitation Systems
This compound (DBAS) is a key fluorescent probe utilized in the study of chemiexcitation systems, primarily due to its ability to participate in triplet-singlet energy transfer. This process is fundamental for detecting and quantifying electronically excited triplet-state species that are often generated in chemical and biological reactions but are inefficient emitters of light themselves.
The mechanism of energy transfer typically involves a triplet-state donor, such as an excited carbonyl compound, transferring its energy to DBAS. In a well-documented example, triplet acetone, generated from the thermal decomposition of tetramethyl-1,2-dioxetane, serves as the energy donor. researchgate.net The energy transfer from triplet acetone to the DBAS ion is a spin-allowed triplet-triplet process. researchgate.net This excites DBAS to a higher-level triplet state (T₂). Following this excitation, DBAS undergoes intersystem crossing to its first excited singlet state (S₁). The S₁ state of DBAS is highly fluorescent, producing a detectable and quantifiable light emission. researchgate.net This formal triplet-singlet energy transfer, where a non-luminescent triplet species gives rise to a strongly fluorescent singlet species, is the cornerstone of its application in detecting weak chemiluminescence. researchgate.net
Role as a Triplet-State Reporter for Carbonyl Compounds
Building on the principle of triplet-singlet energy transfer, this compound has been established as a reliable triplet-state reporter, particularly for carbonyl compounds like acetone and acetophenone. researchgate.net Triplet-state carbonyls are common products of chemiluminescent reactions, such as those involving the thermolysis of dioxetanes or certain enzymatic oxidations. researchgate.net However, these triplet states are poor light emitters. DBAS circumvents this limitation by acting as an efficient "triplet carbonyl counter". researchgate.net
When DBAS is introduced into a system generating triplet carbonyls, it captures the energy from the excited carbonyl. This energy transfer populates the excited singlet state of DBAS, which then decays radiatively, emitting a strong fluorescent signal. The intensity of this sensitized fluorescence is directly related to the population of the triplet carbonyl donor. This methodology allows for the indirect detection and quantification of triplet species that would otherwise be difficult to observe. researchgate.net For instance, its effectiveness has been demonstrated in confirming the triplet nature of the primary emitter in various chemiluminescent reactions by observing energy transfer to DBAS but not to singlet-specific acceptors like anthracene-2-sulfonate ion. researchgate.net
The utility of DBAS as a reporter is summarized in the table below, highlighting its role in studies involving triplet acetone generated from tetramethyl-1,2-dioxetane (TMD).
| Parameter | Value | Source of Triplet Donor | Ref |
| Triplet Donor | Acetone | Thermolysis of TMD | researchgate.net |
| Energy Acceptor | DBAS | - | researchgate.net |
| Transfer Mechanism | Triplet-Triplet Annihilation | - | researchgate.net |
| Observed Emission | DBAS Fluorescence | - | researchgate.net |
| Lifetime of Triplet Acetone (in water) | 13 ± 2 µs | Determined via DBAS fluorescence decay | researchgate.net |
Photoredox Catalysis and Light-Induced Reactivity
Based on available scientific literature, there are no specific studies detailing the application of this compound as a photoredox catalyst. The following sections reflect this lack of direct research.
Single Electron Transfer (SET) Mechanisms in Photoredox Cycles
There is no available research that investigates or describes the involvement of this compound in single electron transfer (SET) mechanisms within photoredox cycles. While the parent 9,10-dibromoanthracene (B139309) molecule can have its C-Br bonds fragmented via voltage pulses to generate radicals, this has been observed on a substrate surface under an STM tip and not in the context of catalytic solution-phase reactions. wikipedia.orgacs.org
Visible Light-Mediated Organic Transformations
No studies have been found that employ this compound to mediate organic transformations under visible light irradiation in a photoredox context. Research into visible-light photocatalysis typically utilizes transition metal complexes or organic dyes with established and well-characterized redox potentials in their excited states. mdpi.com
Dual Catalysis Systems Incorporating Photoredox Components
There is no documented use of this compound as a component in dual catalysis systems involving photoredox catalysts. Such systems combine a photocatalyst with another catalyst (e.g., an organocatalyst or a Lewis acid) to enable novel transformations, but DBAS has not been reported in this role. researchgate.net
Photodimerization and Dye-Sensitized Photooxidation Phenomena
The photochemical behavior of the 9,10-dibromoanthracene core in DBAS is dominated by the significant steric hindrance imposed by the bromine atoms at the 9 and 10 positions. This structural feature strongly disfavors the classical [4+4] photodimerization reaction that is characteristic of the parent anthracene (B1667546) molecule. The steric repulsion between the bulky substituents on two approaching molecules prevents the necessary orbital overlap for cycloaddition to occur. nih.gov
Conversely, the anthracene moiety makes the compound susceptible to dye-sensitized photooxidation. Anthracene derivatives are known to react with singlet oxygen (¹O₂) to form endoperoxides. nih.gov This can occur through two primary mechanisms. First, DBAS itself, upon photoexcitation, could act as a sensitizer (B1316253), transferring energy to ground-state triplet oxygen (³O₂) to generate highly reactive ¹O₂. This newly formed singlet oxygen can then be captured by a ground-state DBAS molecule in a cycloaddition reaction to yield an endoperoxide. nih.govresearchgate.net Alternatively, in the presence of another sensitizing dye, the externally generated ¹O₂ can react with DBAS. This process is a common degradation pathway for many anthracene derivatives when irradiated in the presence of air. nih.govplos.org The formation of these endoperoxides is often reversible, with the potential to release ¹O₂ upon thermal or photochemical stimulation. frontiersin.orgnih.gov
| Photochemical Process | Reactivity of this compound | Rationale | Ref |
| Photodimerization | Unlikely to occur | Steric hindrance from bulky bromine atoms at the 9 and 10 positions prevents [4+4] cycloaddition. | nih.gov |
| Photooxidation | Likely to occur | The anthracene core can react with singlet oxygen (¹O₂) to form an endoperoxide. The compound may also act as a sensitizer to generate ¹O₂. | nih.govresearchgate.net |
Singlet Fission Studies in Anthracene-Based Assemblies
Singlet fission (SF) is a photophysical process in which a singlet exciton (B1674681) (S₁) generated by photoexcitation is converted into two triplet excitons (2 x T₁). This phenomenon is of significant interest for its potential to enhance the efficiency of photovoltaic devices by generating multiple charge carriers from a single photon. While direct studies on singlet fission in assemblies of this compound are not extensively documented in scientific literature, the photophysical properties of related anthracene-based systems provide a framework for understanding its potential behavior.
The efficiency of singlet fission is contingent on the relative energies of the singlet and triplet states. The process is energetically favorable when the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). Anthracene and its derivatives have been a focal point of singlet fission research due to their suitable triplet energy levels. nih.govrsc.org
Research on various anthracene derivatives has demonstrated the feasibility of singlet fission in molecular assemblies. For instance, derivatives such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and TIPS-anthracene have been shown to undergo singlet fission in the solid state. nih.govacs.org In polycrystalline thin films of BPEA, efficient singlet fission has been observed, with singlet and triplet energies of 2.40 eV and 1.11 eV, respectively. acs.org This leads to a high triplet yield of 180 ± 20%, indicating an efficient conversion of one singlet exciton into two triplet excitons. acs.org
The molecular packing and intermolecular interactions within an assembly play a crucial role in mediating singlet fission. The rate and efficiency of the process are highly dependent on the electronic coupling between neighboring chromophores. In the case of BPEA, two different polymorphs exhibit different singlet fission rates, highlighting the sensitivity of the process to the crystal structure. acs.org
For this compound, the presence of bromine atoms and a sulfonate group would be expected to influence its photophysical properties. Bromine atoms, due to the heavy-atom effect, can enhance intersystem crossing rates, which might compete with singlet fission. However, the sulfonate group, being electron-withdrawing, can modify the electronic structure and potentially the singlet and triplet energy levels.
While specific experimental data on singlet fission for this compound is not available, the study of analogous compounds provides valuable insights. The following table summarizes the key photophysical parameters for related anthracene derivatives that have been studied for singlet fission.
| Compound | Singlet Energy (E(S₁)) (eV) | Triplet Energy (E(T₁)) (eV) | Singlet Fission Yield (%) | System |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | 2.40 | 1.11 | 180 ± 20 | Polycrystalline Thin Film |
| TIPS-anthracene | - | 1.37 | 19 | Spin-cast Film |
| Orthogonal Anthracene Dimer | - | 1.51 | 164 | Solid Film |
Detailed research findings on these related systems indicate that both molecular structure and solid-state packing are key determinants of singlet fission efficiency. In TIPS-anthracene films, for example, a relatively low singlet fission yield of 19% was observed, with kinetic modeling suggesting that non-radiative decay pathways compete with the fission process. nih.gov Conversely, a covalently linked orthogonal anthracene dimer has been shown to exhibit a high triplet yield of 164% and a triplet energy of 1.51 eV in a solid film, demonstrating that strategic molecular design can promote efficient singlet fission. rsc.org The study of these and other anthracene-based assemblies continues to be an active area of research, with the goal of designing new materials with optimized properties for singlet fission applications.
Theoretical and Computational Studies on Sodium 9,10 Dibromoanthracene 2 Sulfonate
Electronic Structure Elucidation via Quantum Chemical Methods
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing insights into the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net
For anthracene (B1667546) and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic framework. The introduction of substituents significantly perturbs these orbitals. In the case of Sodium 9,10-dibromoanthracene-2-sulfonate, both the bromine atoms and the sulfonate group are electron-withdrawing, which generally leads to a lowering of the energy levels of both the HOMO and LUMO. rsc.org Computational studies on similar substituted anthracenes confirm that electron-withdrawing groups tend to reduce the energy of these orbitals. researchgate.netrsc.org
The HOMO-LUMO gap is crucial for determining the electronic absorption and emission properties of the molecule. A smaller gap typically corresponds to absorption at longer wavelengths. researchgate.net The precise energy values for this compound would require specific density functional theory (DFT) or other ab initio calculations, but the expected trend based on related compounds is a modification of the gap compared to unsubstituted anthracene. rsc.org
| Substituent | Position | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on HOMO-LUMO Gap |
|---|---|---|---|---|---|
| -Br | 9,10 | Inductively withdrawing, weakly deactivating | Lowered | Lowered | Modified |
| -SO3-Na+ | 2 | Strongly withdrawing and deactivating | Significantly Lowered | Significantly Lowered | Modified |
Molecular Electrostatic Potential Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dtic.milbohrium.com The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP would show several key features:
Negative Potential: The oxygen atoms of the sulfonate group would exhibit a strong negative electrostatic potential, making them prime sites for interaction with cations or electrophiles. The π-system of the anthracene rings would also show a region of negative potential above and below the plane of the molecule, characteristic of aromatic systems, although this is likely diminished by the electron-withdrawing substituents. dtic.mil
Positive Potential: The bromine atoms, despite their high electronegativity, can exhibit a region of positive potential on their outermost surface along the C-Br bond axis, known as a "sigma-hole." researchgate.net This makes them potential sites for halogen bonding interactions. nih.govrsc.org The hydrogen atoms on the aromatic ring would also show regions of positive potential.
Mechanistic Pathway Simulations
Computational simulations allow for the investigation of dynamic processes, such as photochemical events and chemical reactions, providing a deeper understanding of the underlying mechanisms.
Photophysical Process Modeling, including Intersystem Crossing
The photophysical properties of this compound are significantly influenced by the presence of heavy bromine atoms. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via fluorescence or undergo a non-radiative transition to a triplet state (T₁), a process known as intersystem crossing (ISC). capes.gov.br
The efficiency of ISC is greatly enhanced by the "heavy-atom effect." The large nuclear charge of bromine atoms enhances spin-orbit coupling, which facilitates the spin-forbidden transition from a singlet to a triplet state. rsc.org This is a well-documented phenomenon in halogenated aromatic hydrocarbons. acs.org Consequently, this compound is expected to have a significant triplet quantum yield. In fact, it has been used as a triplet-state reporter in chemiluminescence studies for this reason. researchgate.net
Modeling these processes using time-dependent DFT (TD-DFT) and other quantum chemical methods can predict the energies of the singlet and triplet states, the rate constants for ISC, and the phosphorescence lifetimes, providing a comprehensive picture of the molecule's behavior upon photoexcitation.
Reaction Dynamics and Transition State Investigations
Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. researchgate.netnih.gov For a molecule like this compound, this is particularly useful for understanding its reactivity in processes such as electrophilic aromatic substitution or nucleophilic substitution.
For instance, in the halogenation of polycyclic aromatic hydrocarbons (PAHs), computational studies can elucidate the reaction mechanism, which can proceed through different pathways. researchgate.net By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy pathway and predict the major products. Transition state theory can then be used to calculate reaction rate constants. nih.gov Such investigations are crucial for understanding the environmental fate of halogenated PAHs and for designing synthetic routes to new derivatives. researchgate.net
Computational Design and Prediction of Novel Functionalized Anthracene Derivatives
The insights gained from theoretical and computational studies of this compound can be leveraged to design new molecules with tailored properties. rsc.orgrsc.org By systematically modifying the substituents on the anthracene core in silico, it is possible to tune the electronic and photophysical properties of the resulting derivatives.
For example, replacing the bromine atoms with other functional groups could alter the HOMO-LUMO gap, shifting the absorption and emission wavelengths. rsc.orgresearchgate.net Introducing electron-donating groups in combination with the existing electron-withdrawing sulfonate group could create a "push-pull" system, which often leads to interesting photophysical properties and large nonlinear optical responses. Anthracene derivatives are widely explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and as fluorescent probes. ossila.commdpi.com
Advanced Material Science Applications of Sodium 9,10 Dibromoanthracene 2 Sulfonate
Organic Electronics and Optoelectronic Devices
The inherent semiconducting and light-emitting properties of the anthracene (B1667546) core have positioned its derivatives as key components in a variety of organic electronic devices. Modifications to the core, such as the addition of bromine and sulfonate groups, allow for the fine-tuning of these properties to meet the specific demands of different applications.
Development of Blue-Light Emitting Materials for OLEDs
Research into related anthracene compounds demonstrates their efficacy. For instance, devices using 9,10-di(2-naphthyl)anthracene (ADN) as the emitter layer can achieve high efficiencies for blue emission. researchgate.net Furthermore, molecules derived from 9,10-dibromoanthracene (B139309) have been used to create emitters for deep-blue OLEDs with high external quantum efficiencies (EQE) exceeding 10%. ossila.com These findings underscore the potential of the 9,10-dibromoanthracene core in creating the next generation of stable and efficient blue OLEDs, which are critical for full-color displays and solid-state lighting. rsc.org
| Emitter Compound | Device Efficiency (EQE) | Emission Color | CIE Coordinates | Reference |
|---|---|---|---|---|
| BBPA doped in MBAn-(4)-F | 10.27% | Deep-Blue | (0.15, 0.05) | ossila.com |
| TPA-TAn-DMAC (Non-doped) | 4.9% | Deep-Blue | (0.14, 0.18) | rsc.org |
| ADN with TBP doping | 6.6 cd/A | Blue | (0.13, 0.21) | researchgate.net |
Exploration as Hole-Transporting Materials in Organic and Perovskite Photovoltaics
In the realm of solar energy, hole-transporting materials (HTMs) are essential for the efficient operation of perovskite solar cells (PSCs), as they facilitate the transfer of positive charges from the perovskite absorber layer to the counter electrode. nih.govmdpi.com Anthracene-based molecules are widely explored for this purpose due to their planar structure, which can enhance π-π stacking and facilitate charge transport. mdpi.com
The design of novel HTMs often incorporates an anthracene core to leverage its favorable energy levels and high stability. nih.gov For example, a D–π–D type HTM using a TIPs-anthracene derivative as the π-conjugated bridge demonstrated excellent power conversion efficiency (PCE) of 17.12% in a PSC. mdpi.com This material also showed more effective photoluminescence quenching compared to the standard Spiro-OMeTAD, indicating efficient hole transport from the perovskite to the HTM layer. mdpi.com The development of such anthracene-based HTMs is a key area of research aimed at replacing expensive and less stable standard materials like Spiro-OMeTAD. mdpi.commdpi.com
| HTM Property | Value/Observation | Significance |
|---|---|---|
| Compound Type | D–π–D with TIPs-anthracene core (PEH-16) | Design for enhanced stability and charge transport. mdpi.com |
| Power Conversion Efficiency (PCE) | 17.12% | Demonstrates high performance in a perovskite solar cell. mdpi.com |
| Thermal Stability (TGA) | Decomposition starts above 350 °C | Indicates superior thermal stability suitable for device fabrication and operation. mdpi.com |
| Hole Transport | More effective PL quenching than Spiro-OMeTAD | Suggests efficient transfer of positive charge carriers. mdpi.com |
Fabrication of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a fundamental component of flexible and low-cost electronics, and their performance heavily relies on the quality of the organic semiconductor used as the active layer. nih.gov Anthracene and its derivatives have been studied for their utility in OFETs. nih.govresearchgate.net The parent compound, 9,10-dibromoanthracene, is considered a useful building block for synthesizing organic semiconductors for OFET applications. ossila.com
The arrangement of molecules in the solid state is critical for efficient charge transport. Research on other solution-processable anthracene derivatives has yielded transistors with respectable performance. For instance, an OFET based on a synthesized anthracene derivative achieved a maximum field-effect mobility of 3.74 x 10⁻⁴ cm² V⁻¹ s⁻¹ and a current on/off ratio of 5.05 x 10⁴. nih.gov While this mobility is moderate, it highlights the potential of the anthracene core. Devices fabricated using vacuum-evaporated anthracene as the active layer have shown even higher mobilities, reaching 5.76 × 10⁻² cm²/V·s. researchgate.net These results demonstrate that the anthracene framework provides a solid foundation for designing high-performance semiconductors for OFETs.
| OFET Parameter | Value | Anthracene Material | Reference |
|---|---|---|---|
| Field-Effect Mobility (µ) | 5.76 × 10⁻² cm²/V·s | Vacuum-evaporated Anthracene | researchgate.net |
| Field-Effect Mobility (µ) | 3.74 x 10⁻⁴ cm²/V·s | Solution-processed derivative | nih.gov |
| Current On/Off Ratio | 5.05 x 10⁴ | Solution-processed derivative | nih.gov |
Supramolecular Assemblies and Two-Dimensional Molecular Architectures
The ability of molecules to self-assemble into highly ordered structures is fundamental to bottom-up material fabrication. Sodium 9,10-dibromoanthracene-2-sulfonate possesses functional groups that can guide its assembly into complex architectures through non-covalent interactions.
Templated Assembly Using Supramolecular Scaffolds
The formation of ordered molecular assemblies can be directed by using molecular scaffolds or templates. The ionic sodium sulfonate group on this compound can act as a recognition site, enabling the molecule to bind to specific sites on a supramolecular scaffold through electrostatic interactions or hydrogen bonding. This templated assembly allows for precise control over the positioning and orientation of the anthracene units, which is crucial for creating functional materials with anisotropic properties. For instance, anthracene-stacked oligomers and polymers have been synthesized using a xanthene skeleton as a scaffold, demonstrating how a rigid framework can enforce a specific arrangement of anthracene moieties. nih.gov
Influence of π-π Stacking Interactions on Material Morphology and Function
The interactions between the π-systems of adjacent aromatic rings, known as π-π stacking, are a dominant force in the self-assembly of anthracene derivatives. nih.gov These interactions profoundly influence the material's morphology and its electronic and photophysical functions. nih.gov The substituents on the anthracene core play a directing role in the stacking geometry.
Specifically, the presence of sulfonate groups can favor a face-to-face π-stacked arrangement over the more common herringbone pattern. nih.gov This control over molecular packing directly impacts the material's fluorescence. While isolated anthracene molecules typically emit blue light, different stacking arrangements can cause significant red-shifts in the emission spectrum. nih.gov For example, one-dimensional face-to-face slipped stacking can cause a 30-40 nm red-shift, while certain lateral face-to-face arrangements can induce a remarkable 150 nm red-shift, resulting in yellow fluorescence due to the formation of excited oligomers. nih.gov This ability to tune the emission color by controlling π-π stacking through chemical functionalization is a powerful tool for designing materials with specific optical properties.
| Anthracene Arrangement | Resulting Emission | Fluorescence Shift (Relative to Monomer) | Attributed Cause | Reference |
|---|---|---|---|---|
| Discrete Monomer | Deep Blue | N/A | Monomer Emission | nih.gov |
| 1D Face-to-Face Slipped Stacking | Blue-Green | 30-40 nm | Ground-state Associations | nih.gov |
| 2D End-to-Face Stacking | Green | ~60 nm | Excimer Fluorescence | nih.gov |
| Lateral 1D Face-to-Face (Brick-like) | Yellow | ~150 nm | Excited Oligomer Formation | nih.gov |
Integration into Advanced Device Architectures and Electrodes
The unique photophysical properties of the anthracene core, particularly in derivatives like this compound, make it a valuable component in the construction of advanced optoelectronic devices and functional electrodes. The rigid, planar structure and extended π-conjugation of anthracene derivatives are foundational to their use in materials science. aip.org These characteristics facilitate strong π-π stacking interactions, which are crucial for charge transport in organic semiconductors. Consequently, molecules based on the 9,10-disubstituted anthracene framework are actively explored as building blocks for creating semiconducting polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. ossila.com
The bromine atoms at the 9 and 10 positions of the anthracene core serve as versatile synthetic handles. They allow for the extension of the molecule's conjugation through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. ossila.com This adaptability enables the precise tuning of the electronic and optical properties of the final material to meet the specific requirements of a device. For instance, derivatives of 9,10-dibromoanthracene have been used to create materials with high photoluminescence quantum yields (PLQYs), leading to the development of highly efficient deep-blue OLEDs. ossila.com
Furthermore, anthracene-modified scaffolds are being integrated into bio-electronic devices, specifically as interfaces for enzymes on electrodes. By covalently modifying conductive materials like multi-walled carbon nanotubes (MWCNTs) with anthracene groups, researchers can create scaffolds that facilitate direct electron transfer (DET) between an enzyme's active site and the electrode surface. researchgate.netacs.org This is particularly effective for enzymes like laccase, which has a natural affinity for aromatic groups. The anthracene moiety acts as a docking site, helping to orient the enzyme correctly for efficient electrical communication. researchgate.net Such biocathodes have been incorporated into biofuel cells, demonstrating significant power and current densities. acs.org
| Device Type | Component/Role | Key Finding |
| Organic Light-Emitting Diode (OLED) | Emitter Layer Component | Derivatives of 9,10-dibromoanthracene used to achieve high external quantum efficiency (10.27%) for deep-blue emission. ossila.com |
| Enzymatic Biofuel Cell | Biocathode Scaffold | Anthracene-modified carbon nanotubes facilitate direct electron transfer from laccase, producing current densities up to 140 μA/cm². acs.org |
| Optoelectronic Devices | Polycyclic Aromatic Hydrocarbon Backbone | Anthracene-based materials show significant potential due to their unique structural and photoelectric properties. aip.org |
Sensor and Probe Development
The inherent fluorescence of the anthracene nucleus is central to its application in the development of sensitive and selective sensors and probes for a variety of analytes.
Design of Fluorescent Sensors for Environmental Pollutants and Biological Analytes
Anthracene-based compounds are widely used to design fluorescent chemosensors for detecting both environmental and biological targets. The fluorescence of these molecules can be modulated (either enhanced or quenched) upon interaction with a specific analyte. This response forms the basis of the sensing mechanism.
For example, a chemosensor built on an anthracene scaffold has been synthesized for the selective "turn-on" detection of aluminum ions (Al³⁺) in aqueous solutions. nih.gov This sensor exhibited a significant, 27-fold enhancement of its emission intensity specifically in the presence of Al³⁺, allowing for its detection with a high degree of sensitivity. nih.gov In the realm of environmental monitoring, fluorescent probes are crucial for identifying emerging chemical pollutants (ECPs), which can be present at very low concentrations (ng∙L⁻¹ or µg∙L⁻¹) in water. wrc.org.za While broad classes of materials like quantum dots are developed for this purpose, small organic molecules like anthracene derivatives offer advantages in terms of synthetic tailorability and mechanistic clarity. wrc.org.zaresearchgate.net
This compound (DBAS), being water-soluble, is particularly well-suited for applications in aqueous environments. It has been employed as a fluorescent probe to detect and study reactive chemical species. Specifically, it acts as a triplet-state reporter, detecting excited triplet carbonyls, such as triplet acetone (B3395972), generated during the thermolysis of dioxetanes. researchgate.net This capability is crucial for studying chemiluminescent reactions in biological and chemical systems. researchgate.net
Chemodosimeter Principles and Responsive Mechanisms
The mechanism by which an anthracene-based sensor operates determines whether it is classified as a chemosensor or a chemodosimeter. A chemosensor relies on reversible binding with an analyte, whereas a chemodosimeter undergoes an irreversible chemical reaction that produces a change in the fluorescent signal.
A primary responsive mechanism in anthracene-based sensors is Photoinduced Electron Transfer (PET). In the "off" state, a receptor unit attached to the anthracene fluorophore can quench its fluorescence through PET. Upon binding an analyte, the electron-donating or -withdrawing ability of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence. This principle was demonstrated in a sensor for Zn²⁺, where the binding of the metal ion to a polyamine receptor attached to anthracene prevented PET and increased fluorescence. nih.gov
Another important mechanism is Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore (like an anthracene derivative) to an acceptor molecule. aip.orgresearchgate.net The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. Anthracene-based metal-organic materials can act as efficient FRET donors for the sensitive detection of target substances that bind to a specific acceptor molecule. aip.orgresearchgate.net
Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. An anthracene-scaffold chemosensor for Al³⁺ was also found to exhibit AIEE activity, where its aggregate hydrosol showed enhanced emission intensity. nih.gov
| Mechanism | Description | Example Application |
| Photoinduced Electron Transfer (PET) | Analyte binding alters receptor electronics, inhibiting PET and restoring fluorescence. | Detection of metal ions like Zn²⁺. nih.gov |
| Förster Resonance Energy Transfer (FRET) | Energy transfer from an anthracene donor to an acceptor is modulated by analyte presence. | Biosensing of target molecules. aip.orgresearchgate.net |
| Aggregation-Induced Enhanced Emission (AIEE) | Weakly fluorescent molecules become highly emissive upon aggregation, which can be triggered by an analyte. | Al³⁺ sensor showing enhanced emission in aggregate form. nih.gov |
Biosensing Platforms Utilizing Anthracene-Modified Scaffolds (e.g., Enzyme-Electrode Interfaces)
Anthracene-modified scaffolds are highly effective in constructing biosensing platforms, particularly at the interface between enzymes and electrodes. The goal is often to achieve direct electron transfer (DET), which allows for reagentless biosensors with rapid responses.
In a notable application, multi-walled carbon nanotubes (MWCNTs) were covalently modified with anthracene groups to serve as a scaffold for the enzyme laccase. researchgate.netacs.org Laccase has a substrate affinity for aromatic groups, and the anthracene moieties act as molecular "docking" sites. This specific interaction helps to orient the enzyme's T1 copper center, its active site for electron transfer, in close proximity to the conductive nanotube surface. acs.org This optimized orientation is critical for facilitating efficient DET.
Biocathodes constructed with these anthracene-modified MWCNTs for the enzymatic reduction of oxygen demonstrated catalytic currents that began near the potential of the laccase T1 active site. Optimized versions of these biocathodes achieved background-subtracted current densities as high as 140 μA/cm². acs.org Stability tests showed that after 24 hours of continuous operation, the biocathodes retained a significant portion of their initial activity, with potentiostatic and galvanostatic measurements revealing losses of 25% and 30%, respectively. acs.org These anthracene-based scaffolds represent a promising strategy for developing stable and efficient bio-electrochemical devices. researchgate.net
Catalytic Applications
Role in Transition Metal-Catalyzed Organic Synthesis
This compound and its non-sulfonated parent compound, 9,10-dibromoanthracene, are valuable platform molecules in organic synthesis, primarily serving as precursors in transition metal-catalyzed reactions. ossila.com The carbon-bromine bonds at the 9 and 10 positions are reactive sites for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules.
These compounds are frequently used as building blocks in reactions such as the Suzuki, Stille, and Sonogashira couplings. In these processes, a transition metal catalyst (typically based on palladium) facilitates the formation of a new carbon-carbon bond between the anthracene core and another organic fragment. This synthetic versatility allows for the attachment of a wide range of functional groups to the anthracene scaffold, enabling the synthesis of advanced materials for electronics and photonics. ossila.com
Exploration of Novel Catalytic Pathways and Substrate Activation
This compound (DBAS) has been identified as a key compound in the exploration of novel catalytic pathways, primarily acting as a photosensitizer and a detector for high-energy intermediates. Its utility is centered on its ability to participate in energy transfer processes, thereby providing a mechanism for the activation of substrates and the elucidation of reaction mechanisms that proceed through triplet excited states.
The primary catalytic role of DBAS is in photosensitized reactions, where it absorbs light energy and transfers it to other molecules. This energy transfer can activate a substrate, initiating a chemical reaction that would not occur or would proceed at a much slower rate in the absence of the photosensitizer. The heavy bromine atoms on the anthracene core of DBAS facilitate intersystem crossing from the excited singlet state to the triplet state, a key property for an effective photosensitizer.
Research has extensively utilized DBAS as a "triplet-state reporter" or "triplet carbonyl detector". researchgate.net In this capacity, it provides a novel pathway for the detection and quantification of non-luminescent triplet species. For instance, in the thermolysis of dioxetanes, which produces triplet acetone, DBAS captures the energy from the excited triplet acetone. researchgate.net This process involves a spin-allowed triplet-triplet energy transfer, which excites DBAS to a high-level triplet state. Subsequently, DBAS undergoes intersystem crossing to its first excited singlet state, which then de-excites through the emission of fluorescence. researchgate.net This fluorescent signal allows for the sensitive detection and kinetic analysis of the triplet substrate.
The activation of DBAS by triplet energy transfer can be considered a form of substrate activation, where the otherwise unobservable triplet species (the substrate) is "activated" towards detection. This has been instrumental in studying the yields of triplet and singlet acetone generated from the decomposition of tetramethyldioxetane in aqueous solutions. researchgate.net The table below summarizes the key photophysical properties of this compound that are pertinent to its role in these catalytic pathways.
| Property | Value/Description | Relevance to Catalysis |
| Maximum Absorption (λmax) | Not specified in the provided context | Determines the optimal wavelength for photoexcitation. |
| Maximum Fluorescence Emission (λem) | ~430 nm (when excited by triplet acetone) researchgate.net | The wavelength of emitted light used for detection. |
| Excited State | Primarily populates the triplet state upon excitation | Essential for acting as a triplet energy acceptor/donor. |
| Solubility | Water-soluble researchgate.net | Allows for its application in aqueous biological and chemical systems. |
The application of DBAS in detecting various triplet substrates highlights its versatility in exploring different catalytic pathways. The following table details specific examples of substrates whose triplet states have been activated for detection by DBAS.
| Triplet Substrate | Generating Reaction | Role of DBAS | Research Finding |
| Triplet Acetone | Thermolysis of tetramethyldioxetane (TMD) researchgate.net | Triplet energy acceptor and fluorescent reporter | Enabled the determination of the lifetime of triplet acetone in water (13 ± 2 µs). researchgate.net |
| Triplet Carbonyls | Peroxidase-catalyzed oxidation acs.org | Triplet carbonyl counter | Confirmed the triplet nature of the primary emitter in the reaction. researchgate.net |
| Triplet Acetophenone | Thermolysis of dioxetane intermediates | Triplet energy acceptor | Confirmed the triplet nature of the main light-emitting species. researchgate.net |
In essence, this compound provides a unique catalytic pathway for the investigation of reactions involving triplet states. By efficiently converting the electronic energy of a non-luminescent triplet substrate into a measurable fluorescent signal, it activates the substrate for detection and enables the detailed study of reaction kinetics and mechanisms.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Comprehensive Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of Sodium 9,10-dibromoanthracene-2-sulfonate, offering non-destructive ways to probe its chemical structure and photophysical characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the carbon skeleton and the positions of the hydrogen atoms and substituents.
While specific spectral data for the sulfonated compound is not detailed in the provided research, the expected shifts can be inferred from the parent compound, 9,10-dibromoanthracene (B139309). chemicalbook.com The ¹H NMR spectrum of 9,10-dibromoanthracene shows multiplets for the aromatic protons in the regions of δ 8.59-8.56 ppm and δ 7.64-7.61 ppm. chemicalbook.com The introduction of the electron-withdrawing sulfonate group at the 2-position would cause a downfield shift (to a higher ppm value) for the remaining protons on that aromatic ring due to deshielding effects. The proton at the 1-position and the proton at the 3-position would be most affected.
Similarly, ¹³C NMR provides a map of the carbon framework. The spectrum for the parent 9,10-dibromoanthracene serves as a baseline. nih.govrsc.org The sulfonate substituent would significantly shift the resonance of the carbon atom to which it is attached (C-2) and influence the chemical shifts of neighboring carbons (C-1, C-3, and the bridgehead carbons). The expected chemical shifts are crucial for confirming the regiochemistry of the sulfonation.
| Atom | Technique | Predicted Chemical Shift (ppm) | Rationale / Notes |
|---|---|---|---|
| H1 | ¹H NMR | > 8.6 | Downfield shift due to proximity to the electron-withdrawing -SO₃⁻ group. |
| H3 | ¹H NMR | > 8.6 | Downfield shift due to proximity to the electron-withdrawing -SO₃⁻ group. |
| H4 | ¹H NMR | ~ 7.7 | Slightly deshielded compared to the parent compound. |
| H5, H8 | ¹H NMR | ~ 8.6 | Similar to the parent compound's peri protons. |
| H6, H7 | ¹H NMR | ~ 7.6 | Similar to the parent compound's outer ring protons. |
| C2 | ¹³C NMR | > 130 | Carbon directly attached to the sulfonate group, significantly shifted downfield. |
| C9, C10 | ¹³C NMR | ~ 118-120 | Carbons bearing bromine atoms. rsc.org |
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. The calculated molecular mass for the parent compound 9,10-dibromoanthracene is 336.0 g/mol , which has been confirmed by MS analysis. chemicalbook.com For the sodium salt (C₁₄H₇Br₂NaO₃S), the exact mass is approximately 437.84 g/mol . High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula.
In research studies, mass spectrometry is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.govresearchmap.jparchive.org For instance, in studies of DNA photoproducts, HPLC eluates are scanned by mass spectrometry in negative ion mode to detect specific ions of interest. nih.govresearchmap.jparchive.org When analyzing this compound, electrospray ionization (ESI) in negative mode would be ideal, detecting the anion [C₁₄H₇Br₂O₃S]⁻ at an m/z of approximately 414.85.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, providing further structural confirmation. Expected fragmentation pathways would include the loss of the sulfonate group (SO₃, 80 Da) and the bromine atoms (79 or 81 Da each).
| Parameter | Value | Technique | Notes |
|---|---|---|---|
| Molecular Formula | C₁₄H₇Br₂NaO₃S | - | - |
| Monoisotopic Mass | 437.8418 u | HRMS | Calculated for the sodium salt. |
| Expected Anion [M-Na]⁻ | m/z 414.8523 | ESI-MS (Negative Mode) | The primary ion expected for the sulfonate anion. |
| Major Fragment 1 | Loss of SO₃ | MS/MS | Results in the dibromoanthracene anion. |
| Major Fragment 2 | Loss of Br | MS/MS | Sequential loss of bromine atoms from the parent ion or fragments. |
This compound (DBAS) is frequently utilized in biochemical research due to its distinct photophysical properties, which are readily characterized by UV-Vis absorption and fluorescence spectroscopy. It is often employed as a triplet energy acceptor and a fluorescent probe. nih.govresearchgate.netresearchgate.netresearchgate.net
The UV-Vis absorption spectrum is characterized by the distinct vibronic structure typical of the anthracene (B1667546) chromophore. In biological studies, DBAS is used to detect the presence of excited triplet states. researchmap.jp It absorbs the energy from these high-energy species, which are often generated chemically, and then emits it as light. nih.govresearchmap.jpnih.gov This process enhances otherwise weak chemiluminescence signals by several orders of magnitude, making detection possible. nih.govresearchmap.jpnih.gov
Upon accepting energy, DBAS is promoted to a triplet state, which then undergoes efficient intersystem crossing to an excited singlet state before relaxing to the ground state via fluorescence. nih.govnih.gov This indirect fluorescence is a key diagnostic for the presence of the initial triplet state species. nih.gov The fluorescence emission for DBAS is reported to have peaks at 426 nm and 446 nm. nih.gov The use of DBAS as a probe has been critical in studies showing that it can divert triplet energy to luminescence, thereby preventing subsequent chemical reactions like the formation of DNA photoproducts. researchmap.jp
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Role | Triplet energy acceptor / Fluorescent probe | Used to detect and quantify chemically generated excited triplet states. | nih.govresearchmap.jpnih.gov |
| Mechanism | Accepts triplet energy, undergoes intersystem crossing, then fluoresces from the singlet state. | Enhances weak chemiluminescence signals for sensitive detection. | nih.govnih.gov |
| Fluorescence Emission Maxima | 426 nm and 446 nm | Characteristic emission wavelengths used for detection. | nih.gov |
| Application | Blocks dark CPD formation by diverting triplet energy to luminescence. | Demonstrates a direct link between triplet states and DNA damage. | researchmap.jp |
For this compound, the IR spectrum would be a composite of the vibrations from the dibromoanthracene core and the sodium sulfonate group. The parent 9,10-dibromoanthracene shows characteristic IR peaks at 2920, 1650, 1460, 926, and 746 cm⁻¹. chemicalbook.com The addition of the sodium sulfonate group would introduce very strong and characteristic absorption bands. Key expected vibrations include:
S=O Asymmetric Stretching: A strong band typically found in the 1260-1150 cm⁻¹ region.
S=O Symmetric Stretching: A strong band typically found in the 1070-1030 cm⁻¹ region.
S-O Stretching: A band in the 700-800 cm⁻¹ region.
Raman spectroscopy, while not explicitly detailed for this compound in the search results, would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Br bonds, which are often strong in Raman spectra.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Origin |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Anthracene Core |
| Aromatic C=C Stretch | 1650-1460 | Medium-Strong | Anthracene Core chemicalbook.com |
| S=O Asymmetric Stretch | 1260-1150 | Very Strong | Sulfonate Group |
| S=O Symmetric Stretch | 1070-1030 | Very Strong | Sulfonate Group |
| C-H Out-of-Plane Bend | 930-740 | Strong | Anthracene Core chemicalbook.com |
| C-Br Stretch | ~600-500 | Medium-Strong | Bromo Substituents |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is essential for separating this compound from reaction precursors, byproducts, or complex biological matrices, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound. Its application is highlighted in several studies where reaction products from complex mixtures are separated before being analyzed by mass spectrometry. nih.govresearchmap.jparchive.orgnih.gov In these experiments, HPLC is used to isolate specific products from a reaction where DBAS is involved, demonstrating its efficacy in separating polar, aromatic compounds from other components. nih.govresearchmap.jp
A typical HPLC method for a water-soluble, aromatic compound like this compound would utilize reverse-phase chromatography. A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and sharp peak shapes. Detection is typically achieved using a UV-Vis detector set to one of the compound's absorption maxima.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component; buffer controls ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Elution Mode | Gradient | To effectively separate components with different polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis Detector (e.g., at 254 nm or absorption maximum) | Quantification and detection of the analyte. |
| Injection Volume | 5 - 20 µL | Standard volume for analysis. |
Capillary Electrophoresis (CE) for Ionic Species Separation
Capillary Electrophoresis (CE) is a highly effective analytical technique for the separation and analysis of ionic species, making it particularly well-suited for a compound like this compound. nih.gov As an anionic salt, the compound exists in solution as the negatively charged 9,10-dibromoanthracene-2-sulfonate ion and the sodium counter-ion. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge and size. nih.gov
In a typical Capillary Zone Electrophoresis (CZE) setup, a fused silica capillary is filled with a background electrolyte (BGE) or buffer solution. nih.govresearchgate.net When a high voltage is applied, a bulk flow of the buffer solution, known as the electroosmotic flow (EOF), is generated towards the cathode. Anionic species like the 9,10-dibromoanthracene-2-sulfonate ion are electrophoretically attracted to the anode, against the EOF. However, if the magnitude of the EOF is greater than the electrophoretic mobility of the anion, the ion will still migrate towards the cathode, but at a slower rate than neutral species or cations. This difference in migration times allows for efficient separation from other charged or neutral impurities.
Research has demonstrated the successful application of CZE for the separation of a wide range of aromatic sulfonates. nih.govresearchgate.net The technique offers high separation efficiency, short analysis times, and requires only minuscule sample volumes. By optimizing parameters such as buffer pH, concentration, and applied voltage, baseline separation of the target sulfonate from potential ionic impurities (e.g., unreacted anthracene-2-sulfonate or di-sulfonated byproducts) can be achieved. Detection is typically performed using UV-Vis absorbance, leveraging the strong chromophore of the anthracene ring system.
Table 2: Typical Capillary Zone Electrophoresis (CZE) Parameters for Aromatic Sulfonate Analysis
| Parameter | Typical Setting/Condition | Purpose and Effect on Separation |
| Capillary | Fused Silica (untreated), 50-75 µm i.d., 40-60 cm length | Provides the separation channel and the silanol groups necessary for generating electroosmotic flow (EOF). |
| Background Electrolyte (BGE) | 20-50 mM Sodium Borate or Phosphate buffer | Controls the pH and ionic strength. pH affects the charge on the capillary wall (EOF) and the analyte. |
| pH | 8 - 10.5 | At higher pH, the silanol groups on the capillary wall are fully deprotonated, leading to a strong and stable EOF. |
| Applied Voltage | 15 - 30 kV (Normal or Reversed Polarity) | The driving force for separation. Higher voltage leads to faster analysis but can generate Joule heating. |
| Temperature | 20 - 30 °C | Affects buffer viscosity and, consequently, migration times. Temperature control is crucial for reproducibility. |
| Injection | Hydrodynamic (Pressure) or Electrokinetic | Introduces a small plug of the sample into the capillary. |
| Detection | UV-Vis Absorbance (e.g., at 254 nm or 280 nm) | The anthracene core is a strong chromophore, allowing for sensitive detection. |
Interfacial and Solution-Phase Analytical Studies
Spectroscopic Probing in Micellar Solutions and Polymer Membranes
This compound (DBAS) is a valuable tool in spectroscopic studies due to the sensitivity of its fluorescence properties to the local microenvironment. The anthracene core is highly fluorescent, while the sulfonate group imparts water solubility, and the bromo substituents influence its photophysical behavior, making it an effective probe for investigating organized assemblies like micelles and polymer membranes.
In aqueous solutions, DBAS has been synthesized and characterized specifically for its use as a water-soluble fluorescence probe. researchgate.net It is particularly useful as a detector for triplet state species, such as triplet acetone (B3395972), through energy transfer mechanisms. researchgate.net The triplet acetone can excite DBAS to a triplet state, which then converts to the fluorescent singlet state, allowing for the detection of non-luminescent triplet species. researchgate.net
Micellar Solutions: When surfactants are added to an aqueous solution of DBAS above their critical micelle concentration (CMC), the DBAS molecules can partition between the aqueous phase and the hydrophobic micellar core or the interfacial region. This change in environment is reflected in its spectroscopic signatures:
Fluorescence Intensity: An enhancement or quenching of fluorescence can occur upon association with the micelle, depending on the nature of the surfactant and the location of the probe.
Emission Wavelength (λ_em): A shift in the emission maximum can indicate the polarity of the probe's environment. A blue shift (to shorter wavelengths) typically signifies a move to a more non-polar environment, such as the interior of a micelle.
Fluorescence Lifetime: The lifetime of the excited state can be altered by the new environment, providing dynamic information about the system.
By monitoring these changes as a function of surfactant concentration, DBAS can be used to determine the CMC and to probe the properties of the micellar interior and interface.
Polymer Membranes: Similarly, DBAS can be incorporated into polymer membranes to study their structure and properties. The spectroscopic response of the probe provides information about the local polarity, viscosity, and accessibility of different domains within the polymer matrix. For instance, changes in the fluorescence spectrum of DBAS embedded in a membrane can signal phase transitions, the presence of water channels, or the binding of other molecules to the membrane.
Electrochemical Analysis of Redox Behavior
The redox behavior of this compound is dominated by the electrochemistry of the 9,10-dibromoanthracene aromatic core. The electron-rich anthracene ring system can undergo both oxidation and reduction processes. These processes can be investigated using electrochemical techniques such as cyclic voltammetry (CV), which provides information on oxidation and reduction potentials and the stability of the resulting charged species.
Oxidation: The oxidation of the anthracene core involves the removal of one or more electrons to form a radical cation (A•+) and subsequently a dication (A2+). lookchem.comnih.gov Studies on various substituted anthracenes show that the oxidation potential is sensitive to the nature of the substituents. cdnsciencepub.comacs.org The two bromine atoms at the 9 and 10 positions are electron-withdrawing groups, which generally make the anthracene ring more difficult to oxidize compared to unsubstituted anthracene. Therefore, the oxidation potential of 9,10-dibromoanthracene is expected to be higher (more positive) than that of anthracene itself. The sulfonate group, being electron-withdrawing, would further increase this potential. The first oxidation is typically a reversible one-electron process. cdnsciencepub.com
Reduction: The reduction of the anthracene system involves the addition of electrons to form a radical anion (A•−) and then a dianion (A2−). utexas.eduresearchgate.net The presence of the electron-withdrawing bromine substituents facilitates this process, causing the reduction to occur at a less negative potential compared to unsubstituted anthracene. Electrochemical studies of 9,10-diphenylanthracene have confirmed the stepwise reduction mechanism in aprotic solvents. utexas.edu A similar mechanism is expected for the 9,10-dibromo derivative. The stability of the generated radical anion is a key factor in the electrochemical behavior.
Table 3: Comparative Electrochemical Data for Anthracene Derivatives
| Compound | Process | Potential (V vs. SCE) | Solvent/Electrolyte | Reference |
| Anthracene | Oxidation (E°') | +1.09 | CH₂Cl₂ / 0.1 M TBAP | cdnsciencepub.com |
| 9-Bromoanthracene | Oxidation (E°') | +1.20 | 20% CF₃CO₂H-CH₂Cl₂ / 0.1 M TBAP | cdnsciencepub.com |
| 9,10-Diphenylanthracene | Oxidation (E°') | +1.14 | CH₂Cl₂ / 0.1 M TBAP | cdnsciencepub.com |
| 9,10-Diphenylanthracene | Reduction (E₁/₂) | -1.94 | DMF / 0.1 M TBAI | utexas.edu |
| 9,10-Dimethylanthracene | Oxidation (E°') | +0.94 | CH₂Cl₂ / 0.1 M TBAP | cdnsciencepub.com |
Note: Data for this compound is not explicitly available in the cited literature; this table provides values for structurally related compounds to infer expected behavior. Potentials are highly dependent on experimental conditions. SCE = Saturated Calomel Electrode; TBAP = Tetra-n-butylammonium perchlorate; TBAI = Tetrabutylammonium iodide; DMF = Dimethylformamide.
Conclusion and Future Research Directions
Synopsis of Current Research Landscape on Sodium 9,10-Dibromoanthracene-2-sulfonate
The current body of research on this compound (DBAS) primarily establishes its role as a specialized, water-soluble fluorescent probe. researchgate.net Its most prominent application lies in the field of photochemistry and biochemistry, specifically for the detection and characterization of electronically excited triplet states generated during chemiluminescent and bioluminescent reactions. researchgate.netnih.gov The sulfonate group imparts aqueous solubility, a critical feature that allows for its use in biological and aqueous media, a significant advantage over its non-sulfonated parent compound, 9,10-dibromoanthracene (B139309). mdpi.com
Research has demonstrated that DBAS is an effective tool for studying the kinetics and mechanisms of reactions that produce triplet carbonyls. researchgate.net For instance, it has been successfully employed to investigate the thermolysis of dioxetanes, which are known to generate triplet acetone (B3395972). researchgate.net In these studies, the energy transfer from the triplet state of the carbonyl compound to DBAS results in sensitized fluorescence, providing a means to quantify the yield and lifetime of the triplet species. researchgate.net This has proven valuable in understanding the fundamental processes of chemiexcitation.
The photophysical properties of this compound have been characterized, and its synthesis has been described in the scientific literature. researchgate.net While it is also recognized as a useful compound in organic synthesis, the bulk of detailed research has focused on its application as a diagnostic tool in luminescence studies. researchgate.net
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value | Source |
| CAS Number | 87796-18-7 | scbt.com |
| Molecular Formula | C₁₄H₇Br₂NaO₃S | scbt.com |
| Molecular Weight | 438.07 g/mol | scbt.com |
| IUPAC Name | sodium;9,10-dibromoanthracene-2-sulfonate | nih.gov |
Identification of Emerging Research Avenues and Persistent Challenges
While the current applications of this compound are well-defined, several emerging research avenues and persistent challenges can be identified, largely extrapolated from the broader field of anthracene (B1667546) derivatives.
Emerging Research Avenues:
Advanced Photocatalysis: Water-soluble anthracene sulfonates, in general, are being explored as promising photocatalysts for organic transformations in aqueous media. researchgate.netuni-regensburg.de This opens up the possibility of utilizing DBAS in green chemistry applications, leveraging its photoactive anthracene core to drive chemical reactions in an environmentally friendly solvent.
Chemosensors for Environmental and Biological Monitoring: Anthracene derivatives are widely investigated as fluorescent sensors for the detection of various analytes, including metal ions and anions. researchgate.net The water solubility of DBAS makes it a prime candidate for the development of chemosensors that can operate in aqueous environments, with potential applications in monitoring water quality or biological systems.
Nonlinear Optical (NLO) Materials: Anthracene derivatives with extended π-conjugated systems have shown potential as NLO materials for applications in photonics and optoelectronics. nih.gov Further functionalization of the DBAS core could lead to the development of water-soluble NLO materials with tunable properties.
Biomedical Imaging and Theranostics: Functionalized anthracene derivatives are being explored for their potential in biomedical applications, such as cellular imaging. nih.gov The inherent fluorescence of the anthracene core, combined with the water solubility conferred by the sulfonate group, suggests that DBAS could serve as a scaffold for the design of novel bioimaging agents.
Persistent Challenges:
Synthesis and Purification: The synthesis of specifically substituted anthracene derivatives can be challenging, often requiring multi-step procedures. mdpi.com A persistent challenge lies in developing more efficient, scalable, and environmentally benign synthetic routes for this compound. Furthermore, the separation of anthracene from its isomers, such as phenanthrene, can be difficult, highlighting the potential complexity in obtaining highly pure anthracene derivatives. acs.org
Photostability and Reactivity: A significant challenge for many anthracene-based fluorescent probes is their reactivity with singlet oxygen, which can lead to the formation of non-fluorescent endoperoxides. mdpi.com This can limit the long-term stability and applicability of DBAS as a sensor in oxygen-rich environments.
Toxicity and Biocompatibility: While the sulfonation of aromatic hydrocarbons generally increases their water solubility and can reduce toxicity, a thorough evaluation of the biocompatibility and potential cytotoxicity of this compound is necessary for its advancement in biological applications. Polynuclear aromatic hydrocarbons, the parent class of compounds, are known to have toxic and carcinogenic members.
Broader Implications for Advanced Chemical Sciences and Interdisciplinary Research
The continued investigation of this compound and related water-soluble anthracene derivatives holds significant implications for both advanced chemical sciences and interdisciplinary research. The development of robust, water-soluble functional molecules is a cornerstone of green chemistry and sustainable chemical processes.
In the realm of materials science, the design of novel water-soluble photosensitizers, photocatalysts, and NLO materials based on the DBAS scaffold could lead to advancements in areas such as solar energy conversion, environmental remediation, and optical communications. The ability to perform these functions in aqueous media is a critical step towards more sustainable technologies.
From an interdisciplinary perspective, the interface of chemistry and biology stands to benefit greatly from the availability of well-characterized, water-soluble fluorescent probes like DBAS. Such molecules are pivotal for elucidating complex biological processes, developing new diagnostic tools, and creating targeted therapeutic agents. The challenges associated with their synthesis and the need to understand their interactions within biological systems will continue to drive innovation in synthetic organic chemistry, photochemistry, and molecular biology. The journey from a specialized laboratory chemical to a widely applicable functional material or biomedical tool will necessitate collaborative efforts across these scientific disciplines.
Q & A
Basic: What are the recommended methods for synthesizing Sodium 9,10-dibromoanthracene-2-sulfonate?
Answer:
The synthesis typically involves bromination of anthracene derivatives followed by sulfonation. A modified approach for 9,10-dibromoanthracene (a precursor) uses bromodimethylsulfonium bromide (BDMS) as a brominating agent in dichloromethane (DCM), yielding high efficiency and scalability . For the sulfonate derivative, anthracene-2-sulfonic acid can be brominated at positions 9 and 10 using controlled stoichiometry. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the sodium salt form. Solvent selection is pivotal; DCM outperforms acetonitrile or THF in reaction yield and time .
Basic: How should researchers handle and store this compound to ensure safety and stability?
Answer:
- Handling: Use PPE (nitrile gloves, EN 166-compliant goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of dust or aerosols .
- Storage: Keep in airtight containers at room temperature, away from oxidizers and moisture. Stability data indicate no decomposition under recommended conditions, but prolonged light exposure should be avoided .
- Environmental Precautions: Prevent aquatic release due to extreme toxicity to aquatic life (EC50 < 1 mg/L) .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- X-ray Crystallography: Resolves molecular geometry, as demonstrated for 9,10-dibromoanthracene (Fig. 1 in ).
- UV-Vis/Fluorescence Spectroscopy: Identifies π→π* transitions and triplet energy states (e.g., DBAS absorbs at 370 nm with fluorescence emission for energy transfer studies) .
- NMR: H/C NMR confirms bromine and sulfonate substitution patterns. Note: Deuterated DMSO or CDCl₃ are suitable solvents .
Advanced: How can this compound be utilized as a triplet state energy acceptor in photochemical studies?
Answer:
DBAS acts as a triplet quencher by accepting energy ≥70–74 kcal/mol, reducing photodamage (e.g., cyclobutane pyrimidine dimer formation by 50–90% in UV-exposed systems). Methodologically:
- Experimental Design: Mix DBAS with donor molecules (e.g., acetyl zingerone) in a quartz cuvette. Monitor fluorescence quenching via time-resolved spectroscopy .
- Energy Matching: Ensure donor triplet energy (e.g., 82 kcal/mol for acetyl zingerone) exceeds DBAS’s threshold for efficient quenching .
Advanced: What computational approaches are suitable for predicting the electronic properties of this compound?
Answer:
- DFT Calculations: Model HOMO-LUMO gaps and electron density distributions using software like Gaussian or ORCA. Parameters: B3LYP/6-31G* basis set .
- Molecular Dynamics (MD): Simulate solubility in polar solvents (e.g., water/DMSO) using log Pow = 5.673 (n-octanol/water partition coefficient) .
- TD-DFT: Predict UV-Vis absorption spectra by correlating with experimental λmax values .
Advanced: How do solvent choices impact the synthesis and reactivity of this compound derivatives?
Answer:
- Synthesis Optimization: DCM increases bromination efficiency (90% yield in 30 min) compared to acetonitrile (60%) or ethyl acetate (50%) .
- Reactivity in Photoreactions: Polar aprotic solvents (e.g., DMSO) enhance charge-transfer complex formation with electron-rich anthracenes .
- Caution: Avoid protic solvents (e.g., water) during sulfonation to prevent hydrolysis of intermediates.
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?
Answer:
- Melting Point Variability: Reported ranges (220–240°C) may reflect purity differences or polymorphic forms. Validate via differential scanning calorimetry (DSC) and compare with literature .
- Solubility Discrepancies: Use gravimetric analysis: Saturate solvent (e.g., water, ethanol) with DBAS, filter, and quantify dissolved material via UV-Vis .
Advanced: What regulatory considerations apply to the disposal of this compound?
Answer:
- Waste Classification: Classified as UN 3077 (environmentally hazardous solid). Dispose via certified incineration facilities to avoid aquatic toxicity .
- REACH Compliance: Adhere to Annex XIV (Authorisation List) for persistent, bioaccumulative, and toxic (PBT) substances. Maintain records for auditing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
